![molecular formula C29H20ClN3O6 B2366846 [4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate CAS No. 522657-49-4](/img/structure/B2366846.png)
[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a naphthalene ring, a nitro group, a cyano group, and an ethoxyphenyl group . These functional groups suggest that the compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the naphthalene ring suggests that the compound could have significant aromatic character, which could affect its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the cyano group can participate in a variety of reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
Synthesis and Biological Activity
Naphthalene derivatives have been extensively studied for their potential medical applications due to their antibacterial, anti-inflammatory, antiarrhythmic, psychotropic, and other drug-related properties. The synthesis of such compounds involves complex chemical reactions aimed at assessing their biological properties, with some focusing on improving anticancer drug profiles and understanding their mechanism of action at the molecular level (Markosyan et al., 1991).
Kinetics and Products of Gas-Phase Reactions
The gas-phase reactions of naphthalene derivatives with radicals such as OH radicals and N2O5 have been investigated to understand their atmospheric chemical removal processes. These studies provide insights into the environmental behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, indicating their potential impact on air quality and human health (Atkinson et al., 1987).
Anticancerous Drug Development
Nitroaromatics have shown significant antitumor activity, with specific compounds demonstrating potential as anticancerous drugs. Research in this area focuses on the synthesis of novel nitroaromatic compounds, their cytotoxicity against cancer cells, and their ability to protect DNA against hydroxyl free radicals. These studies also explore the electrochemical properties of these compounds, suggesting their intercalative mode of interaction with human DNA, which may underline their anticancerous nature (Shabbir et al., 2015).
Enzymatic Reduction and Catalysis
Enzymatic reduction of carcinogenic aromatic nitro compounds by liver extracts has been explored, shedding light on the potential for bioremediation and understanding the metabolic pathways involved in detoxifying harmful substances. Additionally, research into the catalysis of naphthalene derivatives highlights the synthetic utility of these compounds in creating complex molecular structures (Poirier et al., 1974).
Fluorescence and Photophysical Properties
Certain naphthalene derivatives exhibit unique solvent-dependent fluorescence, which can be leveraged in environmental sensing applications. The photophysical properties of these compounds, including their fluorescence in specific solvents, are of interest for developing new fluorescent sensors and materials (Hachiya et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN3O6/c1-2-38-27-15-18(14-20(17-31)28(34)32-24-12-11-21(30)16-25(24)33(36)37)10-13-26(27)39-29(35)23-9-5-7-19-6-3-4-8-22(19)23/h3-16H,2H2,1H3,(H,32,34)/b20-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMSRVMIIOOOAP-XSFVSMFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)

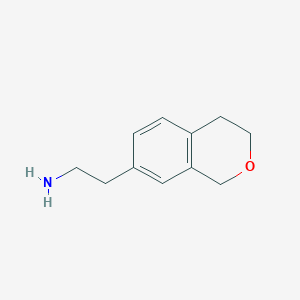

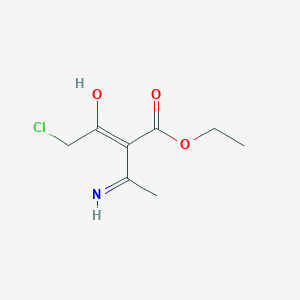
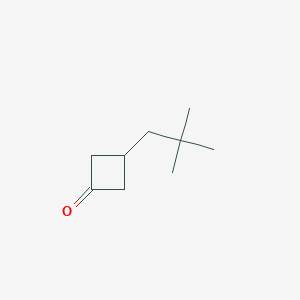
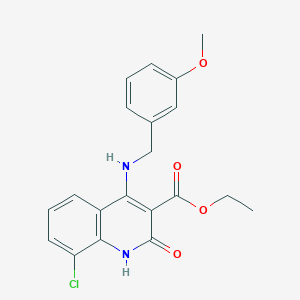
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)
![N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2366781.png)
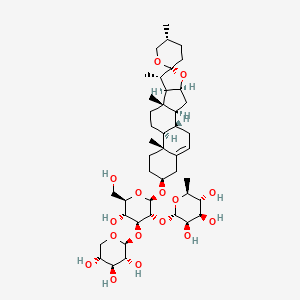
![5-(1-Methylimidazol-2-yl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2366784.png)
